3,4-Difluoro-5-(trifluoromethoxy)benzonitrile
Overview
Description
3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of difluoro and trifluoromethoxy groups attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions
Industrial Production Methods
In industrial settings, the production of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted benzonitrile derivatives and more complex organic molecules.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological effects, making the compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Difluoro-5-(trifluoromethoxy)benzonitrile include:
- 4-(Trifluoromethyl)benzonitrile
- 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile
- 4-(Difluoromethoxy)-3-fluoro-5-(trifluoromethoxy)benzonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of difluoro and trifluoromethoxy groups, which can impart distinct chemical and physical properties
Biological Activity
3,4-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of multiple fluorine atoms and a nitrile group suggests potential applications in drug development, particularly in enhancing biological activity and metabolic stability.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 221.1 g/mol
- Functional Groups :
- Nitrile ()
- Trifluoromethoxy ()
- Difluoro ()
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.
Fluorinated compounds often exhibit altered pharmacokinetic properties, including increased metabolic stability and binding affinity to biological targets. The trifluoromethoxy group may enhance lipophilicity, facilitating membrane permeability and receptor interaction.
Antinociceptive Activity
In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the fluorine substituents significantly impacted the antagonistic activity against specific receptors involved in pain pathways. For instance, compounds with trifluoromethyl groups demonstrated improved metabolic stability and potency compared to their non-fluorinated counterparts .
In Vitro Studies
In vitro assays have shown that compounds with similar structural motifs exhibit varying degrees of activity against targets such as P2X3 receptors, which are implicated in pain signaling. The presence of fluorine atoms was correlated with enhanced receptor binding and selectivity .
Comparative Analysis
A comparative analysis of this compound with other fluorinated benzonitriles highlights its unique positioning in terms of biological activity:
Compound Name | IC50 (nM) | Comments |
---|---|---|
This compound | TBD | Potential for high metabolic stability |
KCB-77033 | 1030 | Selective P2X3R antagonist |
Other Fluorinated Compounds | Varies | Generally show improved potency |
Properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIDVJCIJPFWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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